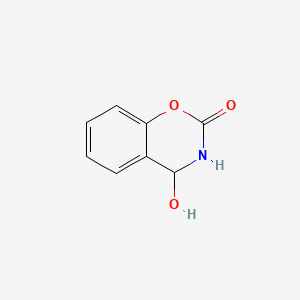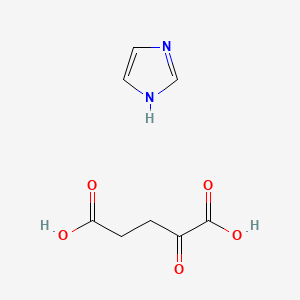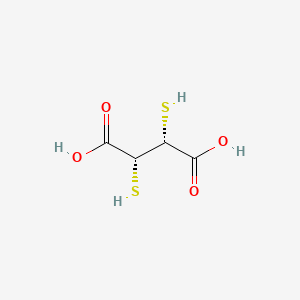
2',3'-Dideoxy-5-chlorocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-5-chlorocytidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally similar to naturally occurring nucleosides but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which imparts unique biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-chlorocytidine typically involves the selective removal of hydroxyl groups from a precursor nucleoside. One common method includes the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst. The reaction is carried out in anhydrous 1,2-dichloroethane at low temperatures, followed by the addition of sodium iodide and 5-deoxy-5-chlorocytidine .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-chlorocytidine often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-5-chlorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used, though this is less typical.
Hydrolysis: Acidic or basic solutions can facilitate the cleavage of the glycosidic bond.
Major Products
Substitution: Products include 2’,3’-dideoxy-5-azidocytidine or 2’,3’-dideoxy-5-thiocytidine.
Hydrolysis: The major products are the free base and sugar components.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-5-chlorocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control
Mecanismo De Acción
The primary mechanism of action of 2’,3’-Dideoxy-5-chlorocytidine involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of viral replication is crucial in its antiviral activity. The compound targets the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV .
Comparación Con Compuestos Similares
2’,3’-Dideoxy-5-chlorocytidine is often compared with other nucleoside analogs, such as:
2’,3’-Dideoxycytidine (ddC): Similar mechanism of action but lacks the chlorine atom.
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy.
3’-Azido-3’-deoxythymidine (AZT): Widely used in HIV treatment, with a different base structure.
The uniqueness of 2’,3’-Dideoxy-5-chlorocytidine lies in its specific substitution at the 5-position, which can influence its biochemical properties and antiviral activity .
Propiedades
| 124743-31-3 | |
Fórmula molecular |
C9H12ClN3O3 |
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
Clave InChI |
SWZJKMLDTHNVKM-CAHLUQPWSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl |
SMILES canónico |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
